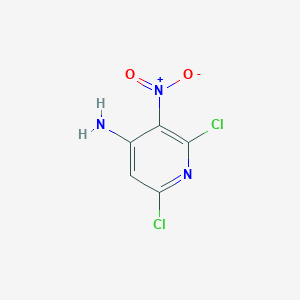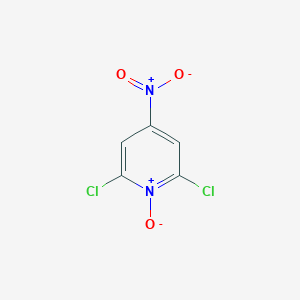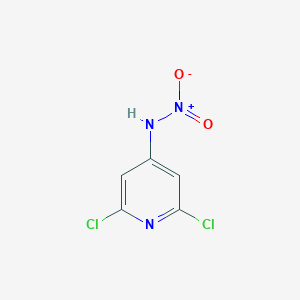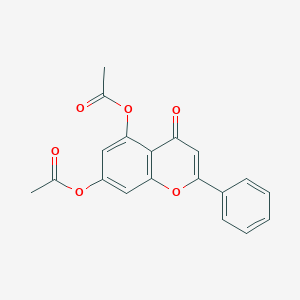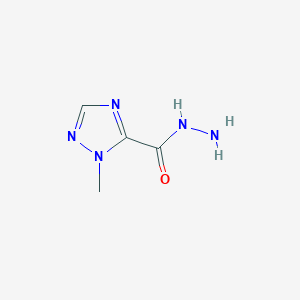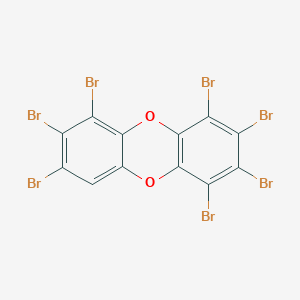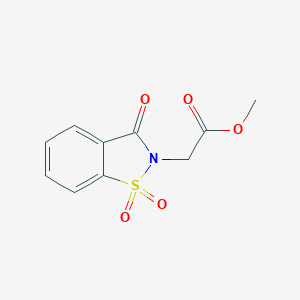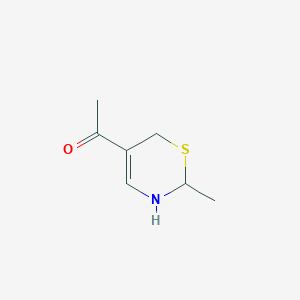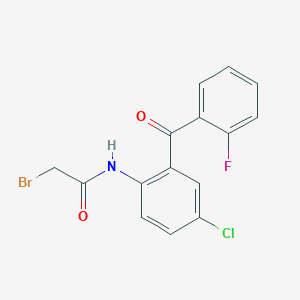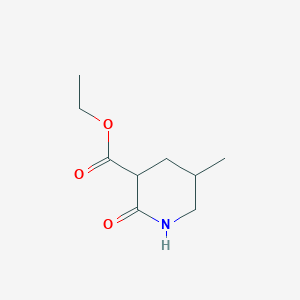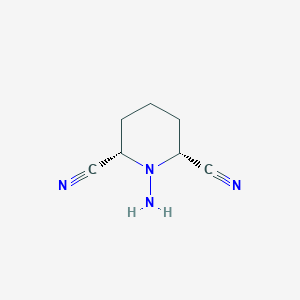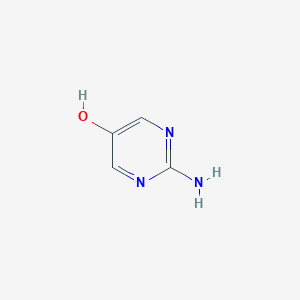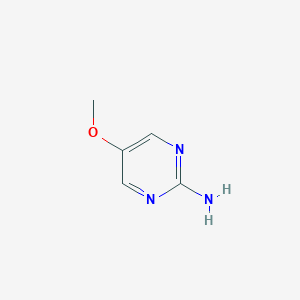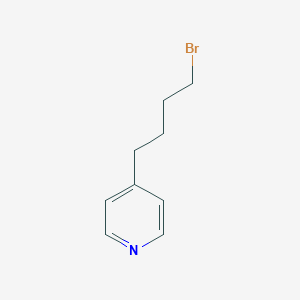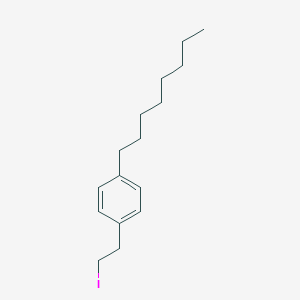
1-(2-Iodoethyl)-4-octylbenzene
Overview
Description
1-(2-Iodoethyl)-4-octylbenzene is an organic compound characterized by the presence of an iodoethyl group attached to a benzene ring, which is further substituted with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-4-octylbenzene typically involves the iodination of an appropriate precursor. One common method is the reaction of 4-octylbenzene with ethylene iodide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of polymer-supported catalysts can also enhance the efficiency and selectivity of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
Substitution: 1-(2-Cyanoethyl)-4-octylbenzene.
Oxidation: 1-(2-Carboxyethyl)-4-octylbenzene.
Reduction: 1-(2-Ethyl)-4-octylbenzene.
Scientific Research Applications
1-(2-Iodoethyl)-4-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its use in the development of novel pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-4-octylbenzene involves its ability to undergo nucleophilic substitution reactions. The iodo group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an alkylating agent, transferring the ethyl group to other molecules .
Comparison with Similar Compounds
(2-Iodoethyl)benzene: Lacks the octyl chain, making it less hydrophobic.
1-Iodo-3-phenylpropane: Has a different alkyl chain length and position.
(2-Bromoethyl)benzene: Contains a bromo group instead of an iodo group, affecting its reactivity.
Uniqueness: 1-(2-Iodoethyl)-4-octylbenzene is unique due to the presence of both an iodoethyl group and a long octyl chain. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(2-iodoethyl)-4-octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZVKRFVMTWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441591 | |
| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-07-8 | |
| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
